molecular formula C18H20N4O3 B14453932 2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol CAS No. 75869-76-0

2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol

Cat. No.: B14453932
CAS No.: 75869-76-0
M. Wt: 340.4 g/mol
InChI Key: AMMPDFHXMLCNCO-QMMISXSQSA-N
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Description

2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol is a complex organic compound with a unique structure that includes an oxolane ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol typically involves multiple steps, starting with the preparation of the oxolane ring. This can be achieved through the cyclization of a suitable diol precursor. The subsequent steps involve the introduction of the anilino and phenylhydrazinylidene groups through condensation reactions under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, aniline, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol: shares similarities with other hydrazine derivatives and oxolane-containing compounds.

    Phenylhydrazine derivatives: These compounds have similar hydrazine functional groups and exhibit comparable reactivity.

    Oxolane derivatives: Compounds containing the oxolane ring share structural similarities and may undergo similar chemical reactions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

75869-76-0

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol

InChI

InChI=1S/C18H20N4O3/c23-16-12-25-18(17(16)24)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-24H,12H2/b19-11+,22-15+

InChI Key

AMMPDFHXMLCNCO-QMMISXSQSA-N

Isomeric SMILES

C1C(C(C(O1)/C(=N/NC2=CC=CC=C2)/C=N/NC3=CC=CC=C3)O)O

Canonical SMILES

C1C(C(C(O1)C(=NNC2=CC=CC=C2)C=NNC3=CC=CC=C3)O)O

Origin of Product

United States

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